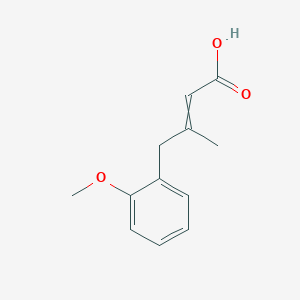
4-(2-methoxyphenyl)-3-methylbut-2-enoic acid
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate involves the reaction of the compound with an aqueous solution of sodium hydroxide in ethanol.Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms. For example, the molecular formula of 2-Propenoic acid is C11H12O3 , and its structure includes a benzene ring substituted with a propenyl group .Chemical Reactions Analysis
The chemical reactions involving related compounds like 4-Methoxyphenylboronic acid include Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and palladium-catalyzed arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and composition. For instance, 4-Fluoro-2-methoxyphenylboronic acid is a crystalline powder with a melting point range of 133.9 - 137.9 °C .科学的研究の応用
Translational Research in Biomarker Discovery
This compound is used in translational research, particularly in the discovery and verification of biomarker panels. Its properties may allow for the identification of large numbers of putative biomarkers, which are crucial for understanding disease mechanisms and developing diagnostic tools .
Mass Spectrometry in Proteomics
In proteomics, CID 72154005 could be instrumental in mass spectrometry workflows. It may enhance the sensitivity and quantitative accuracy of LC-MS/MS systems, enabling the precise quantification of proteins and peptides in complex biological samples .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its structure is conducive to reactions at the benzylic position, which is a key step in synthesizing a wide range of chemical products .
Laboratory Reagent
As a laboratory reagent, CID 72154005 is used in various chemical reactions and processes. Its stability and reactivity make it suitable for experimental procedures in research laboratories .
Drug Metabolism Studies
In pharmacology, this compound could be involved in studying drug metabolism pathways. Its structural characteristics might help in understanding the metabolic fate of pharmaceutical substances .
Environmental Toxicology
CID 72154005: may be used in environmental toxicology to study the impact of chemical substances on aquatic life. Its effects on different biological systems can provide insights into ecological risks .
Organic Chemistry Education
This compound can also be used as an educational tool in organic chemistry courses to demonstrate various reactions, such as free radical substitutions and nucleophilic additions .
Safety and Hazard Analysis
Lastly, CID 72154005 is important in safety and hazard analysis. Understanding its toxicological profile is essential for handling the compound safely in both industrial and research settings .
Safety and Hazards
特性
IUPAC Name |
4-(2-methoxyphenyl)-3-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFINYUXSFQEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72154005 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



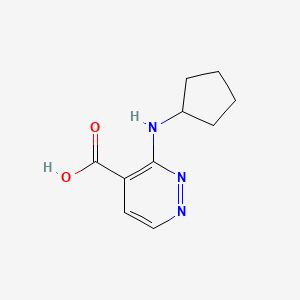
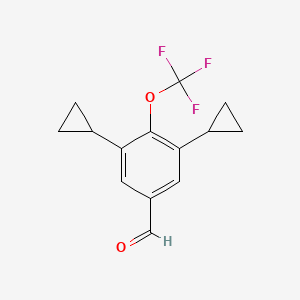
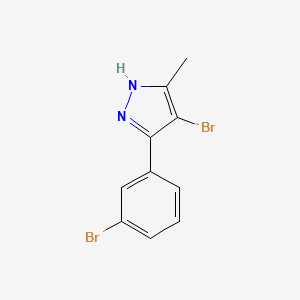

![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)


![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)
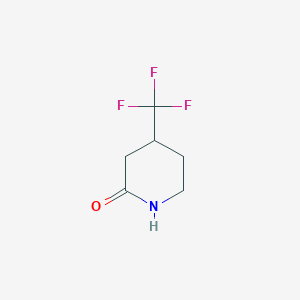
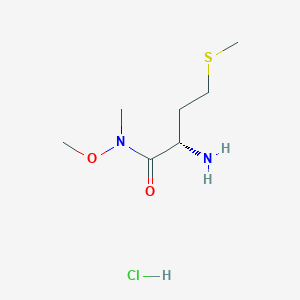
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)


![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)